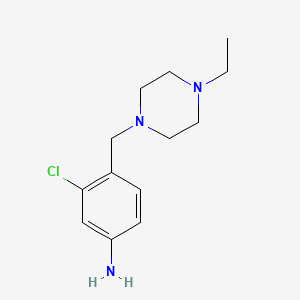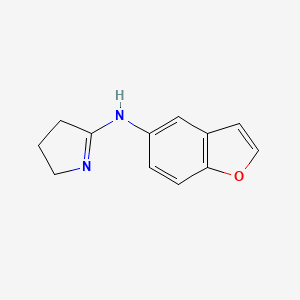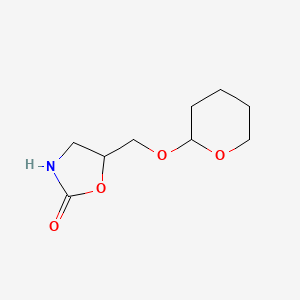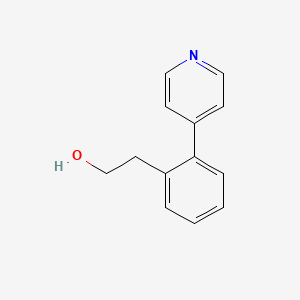
2-(4-Pyridinyl)-benzeneethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Pyridinyl)-benzeneethanol is an organic compound that features a benzene ring substituted with a pyridine ring and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Pyridinyl)-benzeneethanol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of solvent, temperature, and catalyst concentration are critical factors in scaling up the reaction for industrial purposes .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Pyridinyl)-benzeneethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are commonly used.
Major Products Formed:
Oxidation: Formation of 2-(4-Pyridinyl)-benzaldehyde or 2-(4-Pyridinyl)-benzoic acid.
Reduction: Formation of 2-(4-Piperidinyl)-benzeneethanol.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
2-(4-Pyridinyl)-benzeneethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-(4-Pyridinyl)-benzeneethanol involves its interaction with specific molecular targets and pathways. The pyridine ring can engage in hydrogen bonding and π-π interactions with biological molecules, influencing their function. The ethanol group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity .
Comparison with Similar Compounds
- 2-(4-Pyridinyl)-benzaldehyde
- 2-(4-Pyridinyl)-benzoic acid
- 2-(4-Piperidinyl)-benzeneethanol
- 4-(3-(4-Bromophenyl)-5-(2,4-Dimethoxyphenyl)-4,5-Dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness: 2-(4-Pyridinyl)-benzeneethanol is unique due to its combination of a pyridine ring and an ethanol group, which imparts distinct chemical and physical properties
Properties
CAS No. |
170837-77-1 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-(2-pyridin-4-ylphenyl)ethanol |
InChI |
InChI=1S/C13H13NO/c15-10-7-11-3-1-2-4-13(11)12-5-8-14-9-6-12/h1-6,8-9,15H,7,10H2 |
InChI Key |
KXZCGZKKFKOFLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


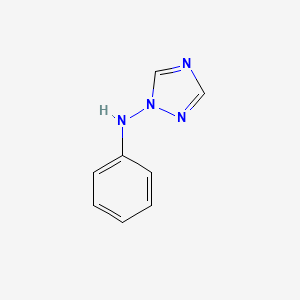
![Methyl 7-(1-methylpyrazol-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13873876.png)
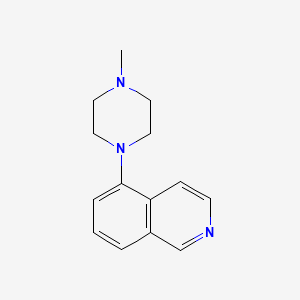
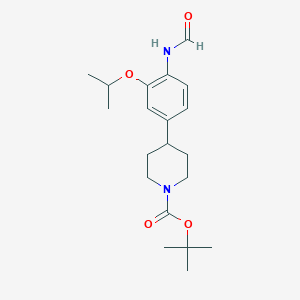
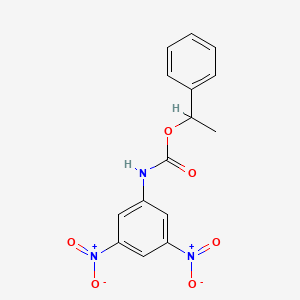
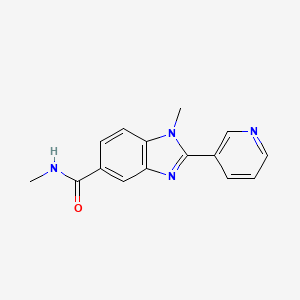

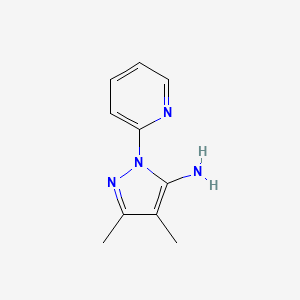
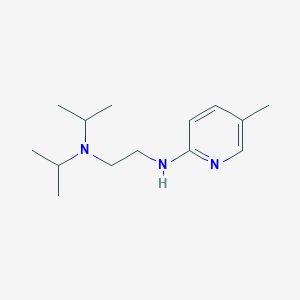
![3-[8-Bromo-7-methoxy-2-(propan-2-ylamino)quinazolin-6-yl]-4-methylbenzoic acid](/img/structure/B13873918.png)
